3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid
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Overview
Description
3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid is an organic compound with a complex structure that includes aromatic rings, a carboxylic acid group, and a thioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methylbenzoyl isothiocyanate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and the application of heat to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid
- 2-Chloro-4-[(2-methylbenzoyl)carbamothioylamino]benzoic acid
- 4-({[(2-Chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid
Uniqueness
3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid is unique due to its specific structural features, such as the presence of both chloro and methyl groups on the benzoyl ring, which can influence its reactivity and interactions with biological targets
Properties
Molecular Formula |
C17H15ClN2O3S |
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Molecular Weight |
362.8 g/mol |
IUPAC Name |
3-[(2-chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid |
InChI |
InChI=1S/C17H15ClN2O3S/c1-9-6-7-12(13(18)8-9)15(21)20-17(24)19-14-5-3-4-11(10(14)2)16(22)23/h3-8H,1-2H3,(H,22,23)(H2,19,20,21,24) |
InChI Key |
FJZYZECUMFRXPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2C)C(=O)O)Cl |
Origin of Product |
United States |
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